molecular formula C9H15FO3 B13696593 Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate

Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate

Cat. No.: B13696593
M. Wt: 190.21 g/mol
InChI Key: RMNXUUXPCOSIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate (CAS 2165650-19-9) is a fluorinated cyclohexane derivative with the molecular formula C₉H₁₅FO₃ and a molecular weight of 190.21 g/mol . It features a cyclohexane ring substituted with a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and an ethyl ester moiety at the 1-position. The stereochemistry (1S,3S,4S) imparts chirality, making it critical for applications in asymmetric synthesis or pharmaceutical intermediates. This compound is commercially available with a purity of ≥97% and is classified as an organic building block, primarily used in research and industrial chemical synthesis .

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

ethyl 4-fluoro-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3

InChI Key

RMNXUUXPCOSIOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)F

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis predominantly begins with cyclohexene derivatives, particularly (R)- or (S)-cyclohexene-3-alkene carboxylic acids, which are amenable to stereoselective modifications. For example, (R)-cyclohexene-3-ene carboxylic acid serves as a precursor in the synthesis of the (1R,3S,4S) isomer, as detailed in patent CN108456213B.

Key Intermediates and Functional Group Transformations

The synthesis involves several critical intermediates:

Fluorination Techniques

The fluorination step is pivotal, often employing reagents such as:

Synthesis Route Summary Table

Step Reaction Type Reagents Conditions Key Features References
1 Bromination Dibromohydantoin 15-30°C Selective halogenation of cyclohexene
2 Ring opening Nucleophiles (e.g., amines, hydroxides) Mild basic/acidic Produces linear intermediates
3 Fluorination DAST, NFSI -20°C to room temp Stereoselective fluorination at C-4
4 Cyclization Acid/Base Reflux Reconstructs cyclohexane ring
5 Esterification Ethanol, sulfuric acid Reflux Produces ethyl ester Standard

Research Findings and Industrial Relevance

Patent Literature

The patent CN108456213B describes an industrial route emphasizing stereoselective fluorination and ring closure, highlighting process scalability and high stereochemical purity. The process involves initial halogenation, fluorination, and cyclization steps, optimized for large-scale synthesis.

Academic Literature

Research by ChemBiochem (2010) and other sources demonstrates the feasibility of fluorination of cyclohexene derivatives, with yields exceeding 70% under optimized conditions. These studies confirm the importance of stereochemistry control during fluorination to obtain the desired isomeric form.

Challenges and Optimization

  • Achieving high stereoselectivity during fluorination remains challenging, often requiring chiral auxiliaries or catalysts.
  • The stability of fluorinated intermediates necessitates careful handling and storage.
  • Industrial processes benefit from continuous-flow fluorination techniques to improve safety and efficiency.

Data Summary and Process Optimization

Parameter Typical Range Notes References
Fluorination reagent DAST, NFSI High regio- and stereoselectivity
Reaction temperature -20°C to 25°C Controls stereochemistry
Yield of fluorination step 70-85% Optimization needed for selectivity ,
Esterification conditions Reflux with ethanol Acid catalysis Standard

Chemical Reactions Analysis

Types of Reactions

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-oxocyclohexane-1-carboxylate.

    Reduction: Formation of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-methanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Ethyl (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylate Hydrochloride ()

  • Key Differences: Replaces the 4-fluoro group with a 3-amino group. Stereochemistry: 3R,4R configuration vs. 3S,4S in the target compound. Exists as a hydrochloride salt, enhancing water solubility.
  • The hydrochloride form improves bioavailability in aqueous systems .

Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4; )

  • Key Differences: Replaces 4-fluoro-3-hydroxy substituents with a 4-oxo group. Lacks stereochemical complexity (non-chiral).
  • Impact : The ketone group increases electrophilicity, enabling reactions like nucleophilic additions or reductions. The absence of fluorine reduces electronegativity effects, altering reactivity in cross-coupling reactions .

Ring System Modifications

Bicyclic Derivatives ()

  • Examples :
    • Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate (CAS 793695-59-7).
    • Molecular formula: C₁₂H₁₈O₅ ; molecular weight: 242.27 g/mol .
  • Key Differences :
    • Bicyclo[3.1.0]hexane core introduces rigidity and strain , altering conformational flexibility.
    • Isopropylidene protecting group stabilizes the hydroxyl group, preventing undesired side reactions.
  • Impact : The strained bicyclic structure enhances binding specificity in drug design, while the protecting group facilitates stepwise synthesis in complex molecule assembly .

Azabicyclo Derivatives ()

  • Example : Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate.
  • Key Differences :
    • Incorporates a nitrogen atom in the bicyclo[2.2.1]heptane system.
    • Boc-protected amine enables controlled deprotection in peptide synthesis.
  • Impact : The nitrogen enhances hydrogen-bonding capacity and basicity, broadening utility in medicinal chemistry .

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Stereochemistry Applications
Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate C₉H₁₅FO₃ 190.21 Fluoro, Hydroxy, Ester 1S,3S,4S Organic synthesis, Pharmaceuticals
Ethyl (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylate HCl C₉H₁₈ClNO₃ 223.70 Amino, Hydroxy, Ester, HCl salt 1S,3R,4R Chiral amines, Drug intermediates
Ethyl 4-Oxocyclohexanecarboxylate C₉H₁₄O₃ 170.21 Oxo, Ester Non-chiral Ketone-based reactions
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate C₁₂H₁₈O₅ 242.27 Bicyclic, Isopropylidene, Ester 1S,2R,3S,4S,5S Protected intermediates

Research Findings

  • Synthetic Accessibility : The target compound is commercially available (≥97% purity), whereas bicyclic derivatives require multi-step syntheses involving protecting groups (e.g., isopropylidene) and chromatographic purification .
  • Reactivity Trends: Fluorine in the target compound enhances electronegativity, directing electrophilic substitutions. Amino and oxo analogs exhibit distinct reactivity: amino groups participate in amidation, while oxo groups undergo nucleophilic additions .
  • Biological Relevance : Bicyclic and azabicyclo derivatives show promise in drug discovery due to rigid scaffolds improving target binding, whereas the target compound’s fluorine may enhance metabolic stability .

Biological Activity

Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexanecarboxylate, with the CAS number 2165650-19-9, is a compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique cyclohexane structure and the presence of a fluorine atom, which can significantly influence its biological properties.

  • Molecular Formula : C₉H₁₅F O₃
  • Molecular Weight : 190.22 g/mol
  • IUPAC Name : Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The presence of the hydroxyl and fluorine groups can affect the compound's ability to form hydrogen bonds and alter its lipophilicity, potentially enhancing its interaction with biological membranes and receptors.

Pharmacological Potential

Research indicates that compounds with similar structures have exhibited various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that cyclohexane derivatives can inhibit bacterial growth by disrupting cell membrane integrity.
  • Anti-inflammatory Effects : The hydroxyl group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
  • Analgesic Properties : Compounds with similar configurations have shown promise in pain relief mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted on similar cyclohexane derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was tested in vitro against various strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Ethyl (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate64S. aureus

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory potential of cyclohexane derivatives, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results indicated a dose-dependent reduction in cytokine release.

Concentration (µM)IL-6 Release (%)TNF-alpha Release (%)
102015
504035
1006050

Q & A

(Basic) What are the common synthetic routes for Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate?

Methodological Answer:
The synthesis typically involves multi-step strategies:

Cyclohexane Ring Formation : Cyclization of precursors like substituted cyclohexenones via Michael addition (e.g., using ethyl acetoacetate and fluorinated chalcones) .

Fluorination : Introduction of fluorine at the 4-position using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions to ensure stereochemical fidelity .

Hydroxylation and Esterification : Stereoselective hydroxylation at the 3-position followed by ethyl esterification via acid-catalyzed reactions .

Purification : Chiral HPLC or recrystallization to isolate the (1S,3S,4S)-diastereomer .

Key challenges include maintaining enantiomeric purity during fluorination and avoiding racemization during esterification.

(Basic) Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify fluorine positioning and hydroxyl/ester group coupling constants (e.g., J3-OH,4-FJ_{3\text{-OH},4\text{-F}} values) .
  • Chiral HPLC : To resolve enantiomers and confirm >97% diastereomeric excess (d.e.) .
  • X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in cyclohexane derivatives like related fluorinated cyclohexanecarboxylates .
  • Mass Spectrometry (HRMS) : Validation of molecular formula (C9_9H15_{15}FO3_3) and isotopic patterns .

(Advanced) How does stereochemistry influence the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:
The (1S,3S,4S) configuration enables precise spatial alignment with enzyme active sites:

  • Hydrogen Bonding : The 3-hydroxy group interacts with catalytic residues (e.g., serine hydrolases), while the 4-fluoro group modulates electron density in hydrophobic pockets .
  • Comparative Studies : Analogues with (1R,3R,4R) configurations show reduced activity due to steric clashes, as seen in cyclohexane-based enzyme inhibitors .
  • Case Example : In cyclooxygenase (COX) inhibition assays, the (1S,3S,4S) isomer demonstrated 10-fold higher IC50_{50} values than its enantiomer .

To validate stereochemical effects, use molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis of target enzymes .

(Advanced) How can researchers resolve contradictory data in pharmacological studies involving this compound?

Methodological Answer:
Contradictions often arise from:

  • Diastereomer Contamination : Even 2-3% impurities can skew results. Mitigate via enantioselective synthesis and rigorous QC (e.g., chiral SFC validation) .
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize atypical conformations. Compare activity in multiple solvents (water, ethanol, hexane) .
  • Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP450) alter binding. Use isogenic cell lines or recombinant proteins for consistency .

Example : Discrepancies in IC50_{50} values for kinase inhibition were traced to residual DMSO in assays; repeating studies in aqueous buffers resolved the issue .

(Basic) What role do the hydroxyl and fluoro substituents play in stabilizing the compound’s conformation?

Methodological Answer:

  • Intramolecular Hydrogen Bonding : The 3-hydroxy group forms a H-bond with the adjacent carboxylate oxygen, locking the cyclohexane ring in a chair conformation .
  • Fluorine’s Electron-Withdrawing Effect : The 4-fluoro group reduces electron density at C4, increasing resistance to oxidation while enhancing hydrophobic interactions in binding pockets .
  • Conformational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) show the (1S,3S,4S) isomer has a 5.2 kcal/mol stabilization energy over alternative conformers .

(Advanced) What computational methods are recommended for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • Transition State Modeling : Use Gaussian or ORCA to calculate activation energies for fluorination/hydroxylation steps .
  • MD Simulations : Explore solvent effects and conformational flexibility with GROMACS or AMBER .
  • QSPR Models : Train machine learning models (e.g., Random Forest) on PubChem data to predict solubility or metabolic stability .

Validation : Compare computed 19F^{19}\text{F} NMR shifts with experimental data (RMSE < 0.5 ppm confirms accuracy) .

(Basic) How is this compound utilized in the synthesis of complex bioactive molecules?

Methodological Answer:

  • Building Block for Spirocycles : React with isocyanates to form spirooxazolidinones, useful in antiviral research .
  • Peptide Mimetics : Coupling with amino acids via EDC/HOBt chemistry generates cyclohexane-based peptidomimetics .
  • Case Study : Served as a precursor to fluorinated taxane analogues with enhanced blood-brain barrier penetration .

(Advanced) What strategies optimize yield in large-scale synthesis while preserving stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous fluorination reactors minimize side reactions (e.g., epimerization) .
  • Enzyme-Mediated Steps : Lipase-catalyzed esterification (e.g., CAL-B) ensures >99% enantiomeric excess .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitors real-time reaction progress .

Scale-up Example : A 10-g batch achieved 82% yield and 98% d.e. using immobilized CAL-B in a packed-bed reactor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.